2-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-methylphenyl)acetamide
Overview
Description
2-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H19FN4OS and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.12636058 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Activity
A study focusing on the synthesis and biological evaluation of novel benzothiazole derivatives, including compounds with structural similarities to the specified chemical, demonstrated potential anticonvulsant properties. These compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with several showing significant efficacy and low neurotoxicity, suggesting a promising avenue for developing new anticonvulsant medications (Liu et al., 2016).
Radioligand Binding for PBR
Another research area involves the synthesis of radioligands targeting the peripheral benzodiazepine receptor (PBR), with the potential application in neuroimaging. Compounds structurally related to the specified chemical were synthesized and evaluated for their binding affinity to PBR in rat brains, highlighting their utility in positron emission tomography (PET) imaging studies (Zhang et al., 2003).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds, with structural similarities to the specified molecule, have been investigated for their antifungal activities against various Candida species. Some compounds showed potent antifungal effects and demonstrated apoptotic effects on Candida, suggesting their potential as antifungal agents with a novel mechanism of action (Çavușoğlu et al., 2018).
Anti-inflammatory Activity
Research on compounds structurally related to 2-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-methylphenyl)acetamide also includes the development of novel derivatives with anti-inflammatory properties. These studies provide a foundation for developing new anti-inflammatory drugs, underscoring the compound's potential in medicinal chemistry (Sunder et al., 2013).
Properties
IUPAC Name |
2-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c1-13-3-9-16(10-4-13)21-18(25)11-17-22-23-19(24(17)2)26-12-14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNRNZOTIRBAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NN=C(N2C)SCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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